
4-(3,4-Dichlorophenyl)-2-phenyl-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
Vue d'ensemble
Description
3,4-Dichlorophenyl isocyanate is a chemical compound used as a chemical intermediate and in organic synthesis . It is a solid, and ranges in color from white to yellow . It is an irritant for tissues including eyes and mucous membranes, and inhalation of dust from the chemical is poisonous .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a novel bioactive compound 4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one was synthesized using three different methods: conventional, MW irradiation with solvent, and MW irradiation without solvent .Chemical Reactions Analysis
Ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Physical And Chemical Properties Analysis
3,4-Dichlorophenyl isocyanate is a solid and ranges in color from white to yellow .Applications De Recherche Scientifique
Solubility Studies
- Solubility in Alcohols: The solubility of 4-(3,4-dichlorophenyl)-1-tetralone, a compound structurally related to the one , was measured in various alcohols (methanol, ethanol, 1-propanol, etc.), showing varying solubility based on the carbon chain of the alcohols. This data is vital for the purification process of this compound (Wang, Li, & Li, 2008).
- Solubility in Organic Solvents: The solubility of the same compound was also measured in various organic solvents (methanol, ethanol, acetone, etc.), providing crucial information for its production process (Li, Li, & Wang, 2007).
Chemical Reactions and Derivatives
- Formation of Heterocyclic Compounds: A study focused on the reaction of a related compound, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, with various chemicals to produce new heterocyclic compounds showing antimicrobial and antifungal activities. This showcases the compound's potential in synthesizing biologically active derivatives (Sayed et al., 2003).
Fluorescence and Sensory Applications
- Fluorescence Switches: A derivative, Tetra(4-(diethylamino)phenyl)ethene, demonstrates reversible fluorescence switching in acidic and basic solutions, indicating potential use in chemical sensing and environmental monitoring (Wang et al., 2015).
- Aggregation-Induced Emission: A related polymer shows aggregation-induced emission, useful in fluorescent photopatterning, optical limiting, and explosive detection (Hu et al., 2012).
Antimicrobial Applications
- Synthesis of Antimicrobial Agents: Another related compound, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, was used to synthesize new compounds with moderate antimicrobial activity (Sah et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)-1,1-dioxo-2-phenyl-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO4S/c17-12-7-6-11(8-13(12)18)19-14(20)9-24(22,23)15(16(19)21)10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPTUSNGILSEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1(=O)=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



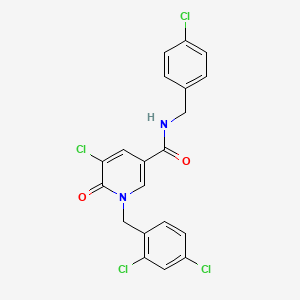
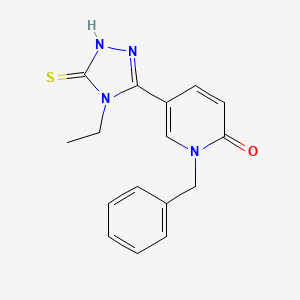
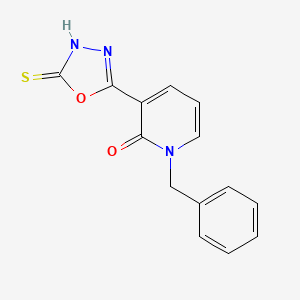
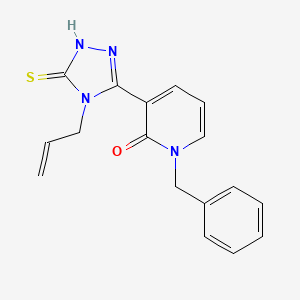
![1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B3034858.png)
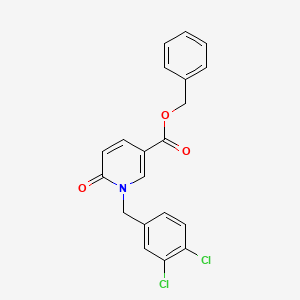

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)
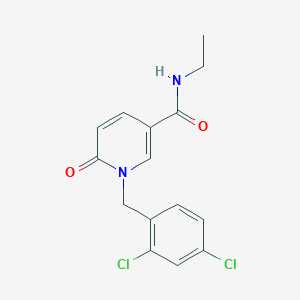
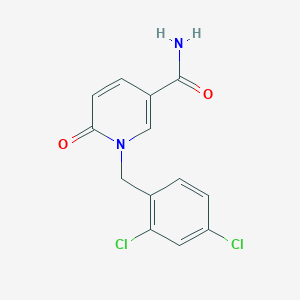
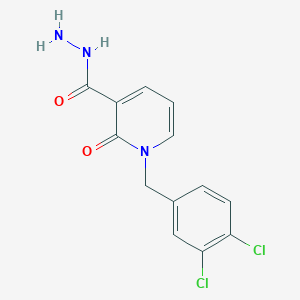
![5-Bromotetrazolo[1,5-a]pyridine](/img/structure/B3034868.png)
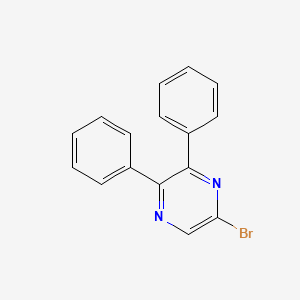
![2-[(Cyanomethyl)sulfonyl]benzoic acid](/img/structure/B3034874.png)